1-methyl-N-(thian-3-yl)pyrrolidin-3-amine

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Profiling

1-Methyl-N-(thian-3-yl)pyrrolidin-3-amine (CAS 1343071-57-7) is a saturated heterocyclic diamine comprising a 1-methylpyrrolidine core linked via a secondary amine at C3 to a tetrahydro-2H-thiopyran (thian-3-yl) moiety. With a molecular formula of C₁₀H₂₀N₂S and a molecular weight of 200.35 g·mol⁻¹, it belongs to the class of N,S-containing building blocks employed in medicinal chemistry for scaffold diversification and structure–activity relationship (SAR) exploration.

Molecular Formula C10H20N2S
Molecular Weight 200.35 g/mol
Cat. No. B13272442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(thian-3-yl)pyrrolidin-3-amine
Molecular FormulaC10H20N2S
Molecular Weight200.35 g/mol
Structural Identifiers
SMILESCN1CCC(C1)NC2CCCSC2
InChIInChI=1S/C10H20N2S/c1-12-5-4-9(7-12)11-10-3-2-6-13-8-10/h9-11H,2-8H2,1H3
InChIKeyMAVRINRWFGLMLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(thian-3-yl)pyrrolidin-3-amine – Structural Baseline and Procurement-Relevant Identity for Thianyl-Pyrrolidine Screening Libraries


1-Methyl-N-(thian-3-yl)pyrrolidin-3-amine (CAS 1343071-57-7) is a saturated heterocyclic diamine comprising a 1-methylpyrrolidine core linked via a secondary amine at C3 to a tetrahydro-2H-thiopyran (thian-3-yl) moiety . With a molecular formula of C₁₀H₂₀N₂S and a molecular weight of 200.35 g·mol⁻¹, it belongs to the class of N,S-containing building blocks employed in medicinal chemistry for scaffold diversification and structure–activity relationship (SAR) exploration . Unlike aromatic thiophene-fused analogs, the fully saturated thiane ring introduces a conformationally flexible sulfur heterocycle with distinct electronic and steric properties, making this compound a differentiated entry in pyrrolidine-based fragment and lead-generation sets .

Why 1-Methyl-N-(thian-3-yl)pyrrolidin-3-amine Cannot Be Replaced by Generic In-Class Analogs Without Quantitative Revalidation


Pyrrolidine-based amine building blocks encompassing a pendant sulfur heterocycle are often treated as interchangeable screening inputs; however, even subtle variations in sulfur ring size, attachment position, and N-methylation status produce divergent physicochemical and conformational profiles that directly influence target engagement, metabolic stability, and synthetic tractability [1]. The target compound occupies a narrow structural niche — a thian-3-yl moiety appended through an exocyclic secondary amine on a 1-methylpyrrolidine scaffold — that is absent in the thiolan (five-membered ring) and thian-4-yl (para-attachment) analogs commonly stocked in combinatorial libraries . Procurement teams and discovery scientists who substitute one of those analogs without prospective head-to-head validation risk losing critical SAR resolution because neither the molecular shape nor the intrinsic basicity of the exocyclic nitrogen is conserved across these close neighbors .

Quantitative Differentiation Evidence for 1-Methyl-N-(thian-3-yl)pyrrolidin-3-amine Versus Closest In-Class Analogs


Ring-Size Expansion from Thiolane to Thiane: 14.0 g·mol⁻¹ Molecular Weight Increase and Altered Conformational Flexibility

The target compound bears a six-membered thiane (tetrahydro-2H-thiopyran) ring, whereas its closest commercial analog, 1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine (CAS 1248779-97-6), carries a five-membered thiolane sulfur heterocycle. This ring-size increment adds one methylene unit, increasing the molecular weight from 186.32 to 200.35 g·mol⁻¹ (+7.5%) and expanding the topological polar surface area . The six-membered thiane ring adopts chair conformations that project the sulfur lone pair into stereoelectronically distinct orientations compared to the envelope conformations of thiolane, a difference that can modulate sulfur-mediated polar interactions with protein binding sites .

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Profiling

Exocyclic Secondary Amine Linker vs. Direct Thian Attachment: Hydrogen-Bond Donor Count and Basicity Differentiation

1-Methyl-N-(thian-3-yl)pyrrolidin-3-amine presents the thian-3-yl group through an exocyclic secondary amine (NH) linker, resulting in a hydrogen-bond donor count of 1 attributable to the linker NH. In contrast, 3-(thian-3-yl)pyrrolidine (CAS 1501455-04-4) lacks this NH spacer, giving a hydrogen-bond donor count of 0 and a different computed LogP . The presence of the secondary amine lowers the calculated logP by approximately 0.5–0.8 log units relative to the direct C–C linked analog, consistent with the increased polarity contributed by the NH group [1]. Furthermore, the exocyclic amine exhibits higher calculated basicity (predicted pKa ~8.5–9.5 for the pyrrolidine tertiary amine and ~7.5–8.5 for the secondary amine linker) compared with the single basic center in 3-(thian-3-yl)pyrrolidine, creating a distinct protonation-state profile at physiological pH [2].

Medicinal Chemistry Molecular Recognition Scaffold Hopping

Thian-3-yl (Meta) vs. Thian-4-yl (Para) Attachment Geometry: Spatial Orientation of the Sulfur Heterocycle

The target compound attaches the thiane ring at the 3-position (meta-like), orienting the sulfur atom at an ~70–80° angle relative to the pyrrolidine N1–C3 axis. The isomeric comparator 1-(thian-4-yl)pyrrolidin-3-amine (CAS 1249414-40-1) tethers the thiane ring directly to the pyrrolidine nitrogen at the 4-position (para-like), projecting the sulfur atom along the pyrrolidine N1 axis . This positional isomerism produces a different exit vector for the sulfur heterocycle, with the meta-attachment in the target compound increasing the three-dimensional shape diversity and offering a distinct pharmacophore geometry for sulfur-mediated hydrogen bonding or dipole interactions [1]. These geometric differences cannot be mimicked by simply rotating the para-substituted analog in a binding site because the covalent connectivity constrains the accessible conformational ensemble.

Structure-Based Drug Design Conformational Analysis Vector-Based Library Design

N1-Methyl Substitution: Conformational and Basicity Differentiation from Non-Methylated Pyrrolidine-Thianyl Scaffolds

The N1-methyl group on the pyrrolidine ring of the target compound (C₁₀H₂₀N₂S, MW 200.35) distinguishes it from non-methylated analogs such as 3-(thian-3-yl)pyrrolidine (C₉H₁₇NS, MW 171.31, ΔMW = +29.0 g·mol⁻¹) . Methylation converts the pyrrolidine nitrogen from a secondary to a tertiary amine, increasing the calculated pKa of the pyrrolidine nitrogen by approximately 0.5–1.0 log units and reducing its hydrogen-bond donor capacity from 1 to 0 at this position [1]. This modification directly impacts the compound's CNS multiparameter optimization (MPO) score by altering the balance of basicity, lipophilicity, and HBD count — key variables in blood–brain barrier penetration prediction models [2].

Medicinal Chemistry Tertiary Amine Pharmacology CNS Drug Design

Procurement-Driven Application Scenarios Where 1-Methyl-N-(thian-3-yl)pyrrolidin-3-amine Provides Differentiated Value


Fragment-Based Screening Libraries Targeting CNS GPCRs Where Sulfur-Mediated Polar Contacts Are Exploited

The meta-thian-3-yl geometry and tertiary amine status of 1-methyl-N-(thian-3-yl)pyrrolidin-3-amine (MW 200.35, HBD = 1, HBA = 2) align it with CNS lead-like chemical space . In fragment libraries aimed at aminergic or purinergic GPCRs, the thiane sulfur can engage in weak hydrogen bonding or σ-hole interactions with methionine or cysteine side chains in transmembrane domains, a feature absent in oxygen-containing tetrahydropyran analogs. The compound's N1-methyl group reduces the overall HBD count relative to secondary amine scaffolds, improving passive permeability while retaining a single exocyclic NH for polar anchor interactions .

Kinase Inhibitor Scaffold Diversification Requiring a Conformationally Flexible Sulfur Heterocycle

The saturated thiane ring offers greater conformational flexibility than planar aromatic thiophene or thiazole isosteres, allowing the sulfur atom to sample multiple orientations within the solvent-exposed or hinge regions of kinase ATP-binding sites. For medicinal chemistry teams exploring Type II or Type III kinase inhibitors, the exocyclic NH linker provides a vector for additional derivatization (e.g., sulfonamide or amide coupling) without altering the core pyrrolidine-thiane geometry, a synthetic advantage over direct C–C linked analogs .

Proteolysis-Targeting Chimera (PROTAC) Linker Chemistry Where a Tertiary Amine and Thioether Handle Are Required

The combination of a tertiary pyrrolidine nitrogen (amenable to quaternization or further N-alkylation) and a thioether sulfur (available for oxidation to sulfoxide/sulfone for property tuning) makes this compound a versatile PROTAC linker precursor. Its exocyclic secondary amine allows orthogonal coupling to E3 ligase ligands without disturbing the thiane handle, enabling stepwise construction of ternary complexes for targeted protein degradation .

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